5,5,6,6,7,7,8,8,8-Nonafluorooctan-1-ol
Overview
Description
5,5,6,6,7,7,8,8,8-Nonafluorooctan-1-ol is a chemical compound with the molecular formula C8H9F9O. It is also known by other names such as 4:4 Fluorotelomer alcohol and 5,5,6,6,7,7,8,8,8-nonafluoro-1-octanol .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI string:InChI=1S/C8H9F9O/c9-5(10,3-1-2-4-18)6(11,12)7(13,14)8(15,16)17/h18H,1-4H2
. The Canonical SMILES representation is C(CCO)CC(C(C(C(F)(F)F)(F)F)(F)F)(F)F
. Physical and Chemical Properties Analysis
The molecular weight of this compound is 292.14 g/mol .Scientific Research Applications
Metabolic Pathways and Bioconjugation
Research into the metabolic pathways of fluorinated compounds has uncovered unexpected bioconjugation reactions. For instance, Zhuo et al. (2016) identified an unexpected in vivo conjugation pathway involving phosphocholine conjugation to hepatitis C NS5B inhibitors, which could suggest applications of fluorinated compounds in the development of viral inhibitors through modification of metabolic stability and biodistribution (Zhuo et al., 2016).
Antibacterial Activity
Fluorinated compounds have been explored for their potent antibacterial activity against respiratory pathogens. Odagiri et al. (2018) designed and synthesized novel fluorinated quinolines with significant in vitro and in vivo activity against resistant strains, indicating the potential of fluorinated alcohols in antibiotic development (Odagiri et al., 2018).
Intramolecular Hydrogen Bond Studies
The study of intramolecular hydrogen bonds in fluorinated compounds, such as demonstrated by Saar et al. (2006) in the vibrational overtone spectrum of 1H-nonafluorobutane, can provide insights into the structural properties and reactivity of such molecules, potentially impacting material science and molecular design (Saar et al., 2006).
Biochemical Analysis
Biochemical Properties
5,5,6,6,7,7,8,8,8-Nonafluorooctan-1-ol plays a crucial role in biochemical reactions, particularly in the context of proteomics research. This compound interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with human estrogen receptor isoforms in a dose-dependent manner . The nature of these interactions often involves binding to specific sites on the biomolecules, leading to changes in their activity or function.
Cellular Effects
The effects of this compound on cellular processes are diverse. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to interact with the human estrogen receptor, which can lead to alterations in gene expression and subsequent cellular responses . Additionally, its impact on cellular metabolism may involve changes in the activity of metabolic enzymes and the levels of various metabolites.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. These interactions can result in enzyme inhibition or activation, depending on the context. For instance, the compound’s interaction with the human estrogen receptor can modulate the receptor’s activity, leading to changes in gene expression . Additionally, the fluorinated nature of the compound may contribute to its ability to disrupt or stabilize certain molecular structures.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are important considerations for its use in research. Over time, the compound may undergo degradation, which can affect its efficacy and the outcomes of experiments. Long-term studies have shown that the compound can have sustained effects on cellular function, although the specific nature of these effects may vary depending on the experimental conditions .
Dosage Effects in Animal Models
In animal models, the effects of this compound can vary with different dosages. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity or gene expression. At higher doses, toxic or adverse effects may be observed. These threshold effects are important for determining the safe and effective use of the compound in research .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound’s fluorinated structure may influence its metabolic flux and the levels of metabolites produced. Understanding these pathways is crucial for elucidating the compound’s overall impact on cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in different cellular compartments. The distribution of the compound within tissues can also influence its overall efficacy and potential side effects .
Subcellular Localization
The subcellular localization of this compound is an important factor in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can affect the compound’s interactions with biomolecules and its overall impact on cellular processes .
Properties
IUPAC Name |
5,5,6,6,7,7,8,8,8-nonafluorooctan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F9O/c9-5(10,3-1-2-4-18)6(11,12)7(13,14)8(15,16)17/h18H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FROXCSGRCWYTIE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCO)CC(C(C(C(F)(F)F)(F)F)(F)F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F9O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60377821 | |
Record name | 4:4 Fluorotelomer alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60377821 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3792-02-7 | |
Record name | 4:4 Fluorotelomer alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60377821 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5,5,6,6,7,7,8,8,8-Nonafluorooctan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.